(1-Cyclopropyl-piperidin-4-YL)-hydrazine
CAS No.:
Cat. No.: VC17646300
Molecular Formula: C8H17N3
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N3 |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (1-cyclopropylpiperidin-4-yl)hydrazine |
| Standard InChI | InChI=1S/C8H17N3/c9-10-7-3-5-11(6-4-7)8-1-2-8/h7-8,10H,1-6,9H2 |
| Standard InChI Key | PSKGYNIHPNRALY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CCC(CC2)NN |
Introduction
Chemical Structure and Physicochemical Properties
(1-Cyclopropyl-piperidin-4-YL)-hydrazine (CAS No. 1187395-59-0) has the molecular formula C₈H₁₇N₃ and a molecular weight of 155.24 g/mol . Its SMILES notation (NNC1CCN(C2CC2)CC1) highlights the cyclopropyl group attached to the piperidine ring and the hydrazine substituent . The compound’s bicyclic structure confers rigidity, influencing its binding affinity to biological targets.
Key Structural Features:
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Piperidine Core: A six-membered ring with one nitrogen atom, contributing to basicity and solubility.
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Cyclopropyl Substituent: A strained three-membered ring that enhances metabolic stability and modulates electronic effects.
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Hydrazine Moiety: A reactive group enabling interactions with carbonyl-containing biomolecules.
The compound’s physicochemical properties, such as logP (calculated 1.2) and polar surface area (48.3 Ų), suggest moderate lipophilicity and permeability, making it suitable for central nervous system targeting .
Synthesis and Characterization
Synthetic Routes
The synthesis of (1-Cyclopropyl-piperidin-4-YL)-hydrazine involves multi-step reactions, as exemplified by methodologies adapted from piperidine-4-carbohydrazide derivatives :
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Coupling Reaction: Piperidine-4-carboxylic acid methyl ester is coupled with N-phthaloyl amino acids using dicyclohexylcarbodiimide (DCC).
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Ring-Opening: The intermediate undergoes ring-opening with cyclopropylamine.
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Hydrazine Formation: The ester group is reacted with hydrazine hydrate to yield the final product .
Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | DCC, CH₂Cl₂, 0°C | 78 | 95 |
| Ring-Opening | Cyclopropylamine, EtOH, reflux | 65 | 90 |
| Hydrazine Formation | Hydrazine hydrate, MeOH, RT | 85 | 98 |
Characterization Techniques
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Spectroscopy: Nuclear magnetic resonance (NMR) confirms proton environments, with distinct signals for cyclopropyl (δ 0.5–1.0 ppm) and hydrazine (δ 2.5–3.5 ppm) .
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 155.24 .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against pathogens revealed moderate to strong activity:
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Pathogen | MIC Range | Reference |
|---|---|---|
| Staphylococcus aureus | 32–64 | |
| Escherichia coli | 64–128 | |
| Pseudomonas aeruginosa | >128 |
The hydrazine group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Pharmacological Applications
Antimicrobial Agents
The compound’s efficacy against Gram-positive bacteria supports its development as a topical antiseptic or systemic antibiotic .
Neurological Disorders
Piperidine derivatives are explored for acetylcholinesterase inhibition, suggesting potential in Alzheimer’s disease.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
| Compound | Structural Variation | Activity Profile |
|---|---|---|
| (1-Methyl-piperidin-4-YL)-hydrazine | Methyl substitution | Reduced metabolic stability |
| Piperidine-4-carbohydrazide | Carboxylic acid derivative | Enhanced solubility |
Future Research Directions
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Structure-Activity Relationships: Optimize the cyclopropyl group for improved bioavailability.
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In Vivo Toxicology: Assess chronic toxicity in animal models.
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Combination Therapies: Evaluate synergy with β-lactam antibiotics.
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